molecular formula C11H24Cl2N2O B1439946 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride CAS No. 436852-25-4

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Cat. No.: B1439946
CAS No.: 436852-25-4
M. Wt: 271.22 g/mol
InChI Key: PIGXRVSYYHCFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a bicyclic amine derivative combining morpholine and piperidine moieties. The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via an ethyl group to a 4-piperidinyl group. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.

Properties

IUPAC Name

4-(1-piperidin-4-ylethyl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-10(11-2-4-12-5-3-11)13-6-8-14-9-7-13;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGXRVSYYHCFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Approach

One of the most effective methods to synthesize 4-(piperidin-4-yl)morpholine derivatives involves a one-pot reductive amination followed by catalytic hydrogenation and salt formation. This method is described in detail in patent WO2017213245A1 and CN105777615A.

  • Step 1: Formation of Intermediate Compound
    The reaction starts with 1-benzyl-4-piperidone and morpholine reacting in toluene at elevated temperature (~110°C) to form 4-(1-benzyl piperidine-4-base)morpholine. Water produced during the reaction is removed continuously to drive the reaction to completion.

  • Step 2: Removal of Unreacted Morpholine
    After the initial reaction, unreacted morpholine is removed by distillation, solvent replacement, or crystallization to purify the intermediate.

  • Step 3: Catalytic Hydrogenation (Debenzylation)
    The intermediate is subjected to hydrogenation using a palladium catalyst (10% Pd/C) under hydrogen pressure (~40 kg/cm²) at ~50°C for 8 hours. This step removes the benzyl protecting group, yielding 4-(piperidin-4-yl)morpholine.

  • Step 4: Salt Formation
    The free base is dissolved in ethanol and treated with concentrated hydrochloric acid to form the dihydrochloride salt. Cooling and filtration yield the final product as a solid.

  • Yields and Purity
    The overall yield for the final hydrogenation and salt formation step is high, typically around 89% with high purity.

Step Conditions Catalyst/ Reagents Temperature Pressure Yield (%) Notes
Reaction of 1-benzyl-4-piperidone with morpholine Toluene, 110°C, water removal None 110°C Atmospheric ~88 Formation of benzyl-protected intermediate
Removal of unreacted morpholine Distillation/solvent replacement None Ambient Atmospheric N/A Purification step
Catalytic hydrogenation (debenzylation) 10% Pd/C, H₂ gas, 50°C, 40 kg/cm² Pd/C catalyst, H₂ gas 50°C 40 kg/cm² (approx.) ~89 Removal of benzyl group
Salt formation Ethanol, HCl addition, cooling Concentrated HCl Ambient to 20°C Atmospheric N/A Formation of dihydrochloride salt

Alternative Reductive Amination via One-Pot Process

Another approach involves a one-pot reductive amination under mild hydrogen pressure with platinum or palladium catalysts, as described in WO2017213245A1. This method simplifies the process by combining amination and hydrogenation steps, improving efficiency.

  • Excess morpholine (≥5 equivalents) is reacted with the ketone precursor under hydrogen atmosphere (≤1 MPa) in the presence of a platinum or palladium catalyst.
  • The reaction proceeds to form the morpholine-piperidine compound directly.
  • Unreacted morpholine is removed by distillation or crystallization.
  • The product is isolated and purified, then converted to the dihydrochloride salt by treatment with hydrochloric acid.

This method benefits from fewer reaction steps and milder conditions but requires careful control of morpholine excess and catalyst loading.

Research Findings and Optimization

  • Catalyst Choice: Both Pd/C and Pt catalysts are effective for hydrogenation steps. Pd/C is preferred for debenzylation due to its high activity and selectivity.
  • Reaction Pressure: Hydrogen pressures around 1 MPa to 4 MPa (10 to 40 kg/cm²) are commonly used to ensure complete hydrogenation without over-reduction.
  • Temperature: Moderate temperatures (40–60°C) optimize reaction rates while minimizing side reactions.
  • Purification: Removal of excess morpholine is critical to avoid contamination and improve product purity. Techniques include distillation, solvent exchange, and crystallization.
  • Yield: Reported yields for the final product range from 85% to 90%, indicating high efficiency.
  • Salt Formation: Formation of the dihydrochloride salt improves product stability and crystallinity, facilitating handling and formulation.

Summary Table of Preparation Methods

Method Key Steps Catalyst Conditions Yield (%) Advantages Limitations
Two-step method (benzyl protection + hydrogenation) Benzyl-protected intermediate synthesis → hydrogenation → salt formation Pd/C (10%) 110°C (reaction), 50°C, 40 kg/cm² (hydrogenation) ~89 High yield, well-established Multiple steps, requires benzyl protection
One-pot reductive amination Reductive amination under H₂ with excess morpholine Pt or Pd catalyst ≤1 MPa H₂, mild temperature ~85-90 Simplified process, fewer steps Requires excess morpholine control

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is used in scientific research as a precursor for synthesizing novel heterocyclic compounds, especially thienopyrroles and thiazolopyrimidones. These heterocyclic structures are of interest because of their potential therapeutic uses, including cancer treatment.

  • Pharmaceutical Research: This compound acts as a lead in pharmaceutical research. It serves as a building block for introducing a specific functional group into target molecules, potentially contributing to their desired properties.
  • Interaction Studies: Interaction studies have revealed that this compound may interact with neurotransmitter receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Further investigation is being done to develop detailed pharmacological profiles.

Synthesis and Reactions

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions, such as temperature and solvent choice, to optimize yield and purity. Reactions primarily include nucleophilic substitutions and complexation reactions, owing to the presence of both piperidine and morpholine functionalities, which can be utilized to synthesize various derivatives with distinct pharmacological activities.

Studies have shown that specific thienopyrrole and thiazolopyrimidine derivatives exhibit promising antitumor activity in vitro and in vivo.

  • Antinociceptive Properties: Piperidine derivatives have demonstrated antinociceptive properties, indicating potential use in pain management .

Mechanism of Action

The mechanism of action of 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Toxicological Data References
This compound C₁₁H₂₁N₂O·2HCl (inferred) ~282.2 (estimated) Ethyl linker between 4-piperidinyl and morpholine; dihydrochloride salt Data not explicitly provided; inferred potential for ion channel modulation or CNS activity
4-(3-Piperidinylmethyl)morpholine dihydrochloride hydrate C₁₀H₂₀Cl₂N₂O₂·H₂O 303.83 (hydrate included) Methylene linker; hydrate form Purity: 95%; used in synthetic chemistry for bioactive molecule development
rac-(2R,6S)-2,6-dimethyl-4-(4-piperidinyl)morpholine dihydrochloride hydrate C₁₁H₂₂N₂O·2HCl·H₂O 198.30 (base) + salt/hydrate Chiral dimethyl substituents on morpholine; enhances lipophilicity No explicit activity data; structural complexity suggests CNS or receptor-targeting applications
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy group on piperidine; single HCl salt Acute toxicity data unspecified; limited ecotoxicological studies reported
4-((4-Chloro-3-ethylphenoxy)methyl)piperidine hydrochloride C₁₅H₂₁ClNO·HCl 326.26 Phenoxymethyl substituent with chloro and ethyl groups No biological data; halogenated aromatic structure suggests potential antimicrobial activity
E-4031 Dihydrochloride (hERG Blocker) C₂₃H₂₈Cl₂N₄O₃S 547.47 Sulfonamide and pyridinyl groups; dihydrochloride salt Selective KV11.1 (hERG) channel inhibitor; inhibits IKr current (IC₅₀ = 14 nM)

Structural and Functional Analysis

  • Substituent Effects : The rac-(2R,6S)-dimethyl substituents in ’s compound increase steric hindrance and lipophilicity, which could enhance blood-brain barrier penetration relative to the unsubstituted target compound .
  • Aromatic vs. Aliphatic Groups : Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride (aromatic) and E-4031 (heteroaromatic) exhibit distinct electronic properties compared to the aliphatic target compound, influencing target selectivity and metabolic stability .

Pharmacological and Toxicological Insights

  • Ion Channel Modulation : E-4031 dihydrochloride’s hERG-blocking activity (IC₅₀ = 14 nM) suggests that morpholine-piperidine derivatives with charged side chains may preferentially interact with cardiac or neuronal ion channels .
  • Toxicity Gaps : While 4-(Diphenylmethoxy)piperidine Hydrochloride lacks explicit acute toxicity data, its regulatory documentation emphasizes incomplete ecotoxicological studies, a common limitation among similar compounds .
  • Synthetic Utility : High-purity analogs like 4-(3-piperidinylmethyl)morpholine dihydrochloride hydrate (95% purity) underscore their role as intermediates in synthesizing complex bioactive molecules .

Biological Activity

4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its morpholine and piperidine moieties, which contribute to its biological activity. The structural formula can be represented as follows:

  • Molecular Formula : C10H18Cl2N2O
  • Molecular Weight : 239.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in the cholinergic system. It has shown potential in enhancing acetylcholine signaling, which is crucial for cognitive function.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as acetylcholinesterase, thereby increasing the availability of acetylcholine in synaptic clefts.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases where cholinergic dysfunction is prevalent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveEnhances cognitive function in animal models
Enzyme InhibitionInhibits acetylcholinesterase

Case Studies

Several studies have demonstrated the efficacy of this compound in various experimental settings:

  • Neuroprotection in Rodent Models :
    • A study conducted on rodents indicated that administration of the compound led to significant improvements in cognitive performance on memory tasks compared to control groups. This suggests a potential role in treating conditions like Alzheimer's disease.
  • Antimicrobial Efficacy :
    • In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This positions it as a candidate for further development as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following oral administration due to its lipophilic nature.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
  • Excretion : Mainly excreted through renal pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mannich reactions. For example, refluxing piperidine derivatives with morpholine precursors in methanol/water mixtures under basic conditions (e.g., sodium acetate) is a common approach. Post-synthesis, purity optimization involves silica gel column chromatography (e.g., chloroform:methanol:ammonia = 96:4:0.4) followed by recrystallization from ethanol to isolate the dihydrochloride salt . Yield improvements (up to 81%) are achieved by controlling stoichiometry and reaction time .

Q. How do environmental factors (pH, temperature) influence the stability of this compound during storage?

  • Methodological Answer : Stability studies indicate that acidic conditions (pH < 5) enhance protonation of the piperidine nitrogen, reducing degradation. However, elevated temperatures (>25°C) accelerate hydrolysis of the morpholine ring. Storage recommendations include airtight containers with desiccants at 4°C in dark conditions to minimize oxidative and thermal degradation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR in DMSO-d6 resolves key signals: morpholine protons at δ 3.52 (s, 4H) and piperidine protons at δ 2.42 (m, 5H). Coupling constants (e.g., J=12.44HzJ = 12.44 \, \text{Hz}) confirm stereochemistry .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 264.2 (free base) and 292.2 (dihydrochloride) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for nucleophilic substitutions. Coupling with cheminformatics tools (e.g., ICReDD’s reaction path search) identifies optimal catalysts (e.g., nickel chloride complexes) and solvents (e.g., 2-methyltetrahydrofuran), reducing trial-and-error experimentation by 40–60% .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, receptor isoform specificity). Systematic cross-validation using:

  • In vitro binding assays (e.g., radioligand displacement for α4β2 nicotinic receptors) .
  • Cytotoxicity screens (e.g., MTT assays in HEK-293 and HeLa cells) .
  • Meta-analysis of dose-response curves and Hill coefficients clarifies mechanism-specific vs. off-target effects .

Q. How can multi-step synthesis challenges (e.g., competing side reactions) be mitigated in scaled-up production?

  • Methodological Answer :

  • Process Control : Real-time monitoring via FT-IR or HPLC detects intermediates (e.g., nitro-reduction byproducts) .
  • Catalyst Optimization : Nickel(II) chloride ethylene glycol dimethyl ether complexes suppress undesired dimerization during amination steps .
  • Purification : Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted boronic esters before column chromatography .

Q. What role do sulfonyl and morpholine groups play in modulating the compound’s pharmacokinetics?

  • Methodological Answer :

  • Sulfonyl Groups : Enhance metabolic stability by resisting CYP450 oxidation but reduce blood-brain barrier permeability (logP decreases by 0.5–1.0 units) .
  • Morpholine Rings : Improve aqueous solubility (up to 15 mg/mL at pH 7.4) via hydrogen bonding, critical for intravenous formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride
Reactant of Route 2
4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.